2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core. The final step involves the attachment of the 4-ethylphenoxy methyl group to the furan ring. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields, are often employed. Additionally, purification methods like crystallization and chromatography are used to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the phenoxy or furan rings.
Scientific Research Applications
2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in pathways related to cell growth and proliferation.
Medicine: Research focuses on its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling and growth. This inhibition can lead to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, often used as kinase inhibitors.
Triazolopyrimidines: These compounds share a similar core structure and are also studied for their medicinal properties.
Uniqueness
2-{5-[(4-Ethylphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for further research and potential therapeutic development.
Properties
Molecular Formula |
C19H16N6O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[5-[(4-ethylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H16N6O2/c1-2-12-3-5-13(6-4-12)26-10-14-7-8-16(27-14)18-22-19-15-9-21-23-17(15)20-11-25(19)24-18/h3-9,11H,2,10H2,1H3,(H,21,23) |
InChI Key |
OVLVJDDWNXZDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5 |
Origin of Product |
United States |
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